molecular formula C21H16N6O2S2 B6498059 5-methyl-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}thiophene-2-sulfonamide CAS No. 891106-68-6

5-methyl-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}thiophene-2-sulfonamide

Cat. No. B6498059
CAS RN: 891106-68-6
M. Wt: 448.5 g/mol
InChI Key: LTUUJHLAWKDAGT-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}thiophene-2-sulfonamide” is a type of 1,2,4-triazole . 1,2,4-triazoles are a class of heterocyclic compounds that have received significant interest in medicinal chemistry due to their wide range of pharmaceutical applications . They are found in a variety of drugs used in clinical therapy, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate under different experimental settings .


Molecular Structure Analysis

The 1,2,4-triazole ring is a stable compound and is difficult to cleave. It acts as isosteres of amide, ester, and carboxylic acid . The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are influenced by the substituents on the triazole ring. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structure. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is complex and depends on the specific derivative and its target. For instance, some 1,2,4-triazole derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives depend on the specific derivative. Some 1,2,4-triazole derivatives have been found to have high antibacterial, antifungal, and anti-inflammatory activities, suggesting potential therapeutic applications .

properties

IUPAC Name

5-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S2/c1-14-5-8-20(30-14)31(28,29)26-17-4-2-3-16(13-17)18-6-7-19-23-24-21(27(19)25-18)15-9-11-22-12-10-15/h2-13,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUUJHLAWKDAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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